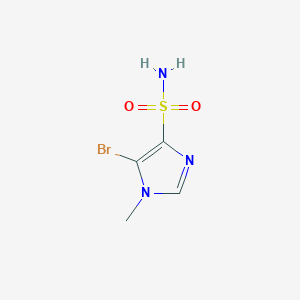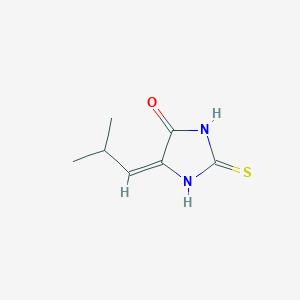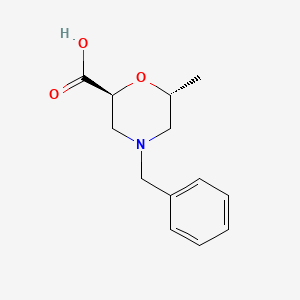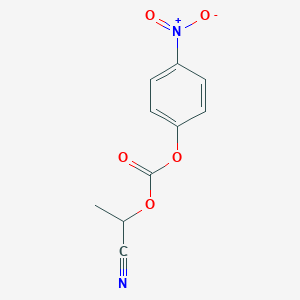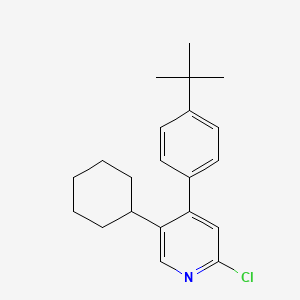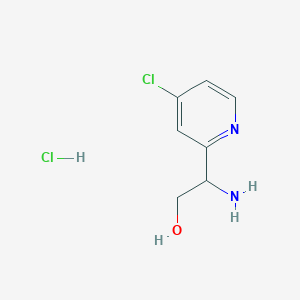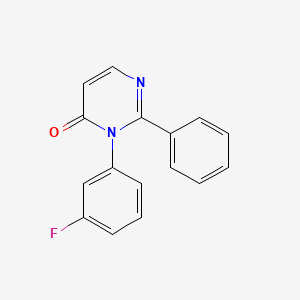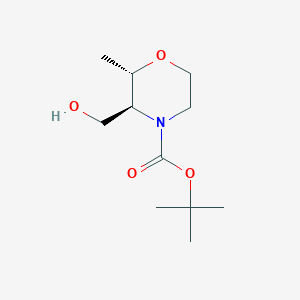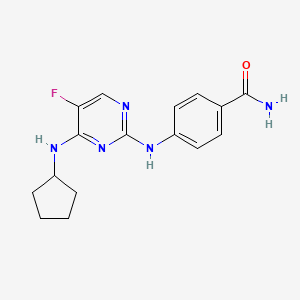
4-((4-(Cyclopentylamino)-5-fluoropyrimidin-2-yl)amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(Cyclopentylamino)-5-fluoropyrimidin-2-yl)amino)benzamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical research. This compound features a pyrimidine ring substituted with a cyclopentylamino group and a fluorine atom, linked to a benzamide moiety. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and other scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Cyclopentylamino)-5-fluoropyrimidin-2-yl)amino)benzamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method includes the cyclization of appropriate precursors under controlled conditions. The introduction of the cyclopentylamino group and the fluorine atom is achieved through nucleophilic substitution reactions. The final step involves coupling the pyrimidine derivative with benzoyl chloride to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of environmentally benign solvents and reagents is considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-(Cyclopentylamino)-5-fluoropyrimidin-2-yl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine or benzamide derivatives.
Applications De Recherche Scientifique
4-((4-(Cyclopentylamino)-5-fluoropyrimidin-2-yl)amino)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-((4-(Cyclopentylamino)-5-fluoropyrimidin-2-yl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide: Known for its antiviral activity.
N-(4-carbamoylphenyl)benzamide: Used in the production of Pigment Yellow 181.
Uniqueness
4-((4-(Cyclopentylamino)-5-fluoropyrimidin-2-yl)amino)benzamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the cyclopentylamino group. These structural features contribute to its distinct biological activity and potential therapeutic applications.
Propriétés
Numéro CAS |
844432-36-6 |
|---|---|
Formule moléculaire |
C16H18FN5O |
Poids moléculaire |
315.35 g/mol |
Nom IUPAC |
4-[[4-(cyclopentylamino)-5-fluoropyrimidin-2-yl]amino]benzamide |
InChI |
InChI=1S/C16H18FN5O/c17-13-9-19-16(22-15(13)20-11-3-1-2-4-11)21-12-7-5-10(6-8-12)14(18)23/h5-9,11H,1-4H2,(H2,18,23)(H2,19,20,21,22) |
Clé InChI |
CWYKBKTYXLQODK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide](/img/structure/B15216371.png)

![3-Methyl-2-(methylsulfanyl)-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15216383.png)

